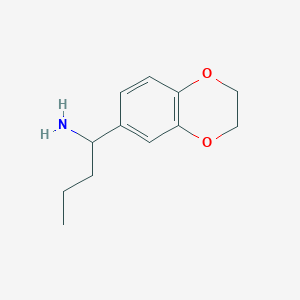![molecular formula C10H15NO2 B13234753 Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13234753.png)
Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl spiro[azetidine-3,3’-bicyclo[310]hexane]-2-carboxylate is a unique compound characterized by its spiro-fused bicyclic structureThe molecular formula of this compound is C₁₀H₁₅NO₂, and it has a molecular weight of 181.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a three-component organocatalytic reaction. This reaction includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes . The azomethine ylides are generated in situ via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions often involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the desired spiro-fused cycloadducts with high diastereoselectivity and yields up to 91% .
Industrial Production Methods
While specific industrial production methods for Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of azetidine derivatives .
Applications De Recherche Scientifique
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate involves its interaction with cellular components. In biological systems, it has been observed to disrupt the actin cytoskeleton, leading to apoptosis in cancer cells . The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis induction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds share a similar spiro-fused bicyclic structure and have shown potential as antitumor agents.
CHF₂-substituted 3-azabicyclo[3.1.0]hexanes: These compounds are synthesized via photochemical decomposition and exhibit diverse biological activities.
Uniqueness
Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-6-2-7(6)4-10/h6-8,11H,2-5H2,1H3 |
Clé InChI |
IOBJQYWNKDFCPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CC3CC3C2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


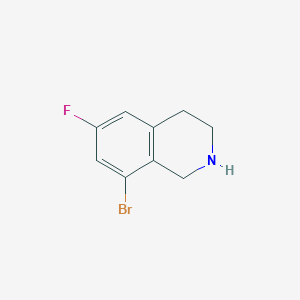
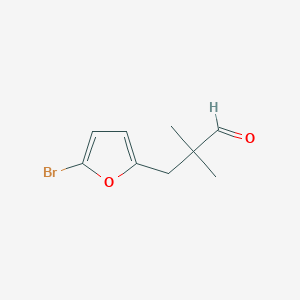
![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)
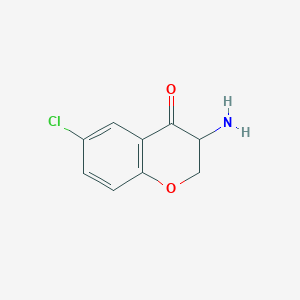
![1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
amine](/img/structure/B13234703.png)

![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
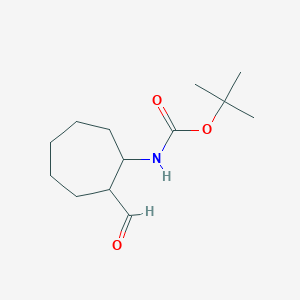
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
